2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzenesulfonamide moiety, which is a benzene ring substituted with a sulfonamide group. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Chemical Reactions Analysis
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Scientific Research Applications
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in treating bacterial and fungal infections.
Medicine: Due to its biological activity, it is investigated for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also interact with proteins and enzymes, further contributing to the compound’s biological effects .
Comparison with Similar Compounds
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:
2,4,6-trimethylbenzenesulfonamide: Lacks the triazole ring, resulting in different biological activities and chemical properties.
N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide: Lacks the trimethyl substitution on the benzene ring, which can affect its solubility and reactivity.
2,4,6-trimethyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]benzenesulfonamide: Contains a different triazole isomer, which can lead to variations in biological activity and chemical behavior.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-10-6-11(2)13(12(3)7-10)20(18,19)16-4-5-17-9-14-8-15-17/h6-9,16H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOROHNYWXIFAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C=NC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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